molecular formula C17H21NO B8539112 N-(3-phenoxypropyl)benzeneethanamine

N-(3-phenoxypropyl)benzeneethanamine

Cat. No.: B8539112
M. Wt: 255.35 g/mol
InChI Key: IKOZFRRVEAOISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Phenoxypropyl)benzeneethanamine is a synthetic organic compound featuring a benzeneethanamine backbone substituted with a 3-phenoxypropyl group. The structure comprises a phenoxy ether linked via a three-carbon propyl chain to the amine nitrogen of benzeneethanamine. For instance, benzeneethanamine derivatives are documented in antiobesity agents (e.g., Benzphetermine Hydrochloride) and as intermediates in adhesive formulations .

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

3-phenoxy-N-(2-phenylethyl)propan-1-amine

InChI

InChI=1S/C17H21NO/c1-3-8-16(9-4-1)12-14-18-13-7-15-19-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2

InChI Key

IKOZFRRVEAOISW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure allows comparisons with substituted benzeneethanamines and aryloxypropylamines. Below is a detailed analysis of its analogs:

Table 1: Comparative Analysis of N-(3-Phenoxypropyl)benzeneethanamine and Related Compounds
Compound Name Key Substituents Molecular Weight (g/mol)* Therapeutic/Industrial Use References
This compound Phenoxypropyl group attached to benzeneethanamine ~313.4 (calculated) Hypothetical: Pharma/Industrial
Benzphetermine Hydrochloride N-α-dimethyl, N-(phenylmethyl) groups 275.8 Antiobesity agent
25B-NBOMe HCl 4-bromo-2,5-dimethoxy, N-(2-methoxyphenyl)methyl 392.3 Psychedelic research compound
N-(2-Chloro-3-phenoxypropyl)amine derivatives Chloro and aryloxy substitutions on propylamine Varies (~250–350) Synthetic intermediates
3-(2-Methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]benzenamine Methoxyethoxy, 3-methylphenoxypropyl groups ~343.4 Unspecified (complex ether-amine)

*Molecular weights estimated using atomic masses.

Functional Differences and Implications

  • Substituent Effects: The phenoxypropyl group in this compound introduces ether oxygen atoms and a flexible propyl chain, likely enhancing lipophilicity compared to shorter or non-ether substituents (e.g., Benzphetermine’s phenylmethyl group) . This could improve blood-brain barrier penetration, though psychoactivity is unconfirmed. Halogenated analogs (e.g., 25B-NBOMe HCl) exhibit potent serotonin receptor agonism due to halogen and methoxy groups, whereas the target compound lacks these electron-withdrawing groups, suggesting divergent biological activity . Chlorinated propylamines () highlight how halogenation alters reactivity; replacing chlorine with phenoxy may reduce electrophilicity, favoring stability in pharmaceutical formulations .
  • Synthetic Pathways: this compound could be synthesized via nucleophilic substitution, analogous to methods in , where amines react with brominated or chlorinated precursors (e.g., N-benzyl-N-(4-methoxybenzyl)-N-(2-bromo-3-phenoxypropyl)amine) .

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